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molecular formula C9H18N2O B1399783 4-(Azetidin-3-yl)-2,2-dimethylmorpholine CAS No. 1257293-63-2

4-(Azetidin-3-yl)-2,2-dimethylmorpholine

Cat. No. B1399783
M. Wt: 170.25 g/mol
InChI Key: DIGSBBPPVGGUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173650B2

Procedure details

A mixture of 3-(2,2-dimethylmorpholin-4-yl)azetidine-1-carboxylic acid tert-butyl ester (492 mg, 1.82 mmol) and TFA (5 mL) in DCM (10 mL) was stirred at room temperature for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, washed with MeOH/DCM and eluted with 2M NH3/MeOH affording 4-Azetidin-3-yl-2,2-dimethylmorpholine as a white solid (302 mg, 97%). 1H NMR (CDCl3, 300 MHz): δ 3.73 (t, J=4.8 Hz, 2H); 3.64-3.51 (m, 4H); 3.18-3.11 (m, 1H); 2.23 (t, J=4.8 Hz, 2H); 2.23-2.07 (m, 1H); 2.06 (s, 2H); 1.25 (s, 6H).
Name
3-(2,2-dimethylmorpholin-4-yl)azetidine-1-carboxylic acid tert-butyl ester
Quantity
492 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10]([N:12]2[CH2:17][CH2:16][O:15][C:14]([CH3:19])([CH3:18])[CH2:13]2)[CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH:8]1[CH2:11][CH:10]([N:12]2[CH2:17][CH2:16][O:15][C:14]([CH3:19])([CH3:18])[CH2:13]2)[CH2:9]1

Inputs

Step One
Name
3-(2,2-dimethylmorpholin-4-yl)azetidine-1-carboxylic acid tert-butyl ester
Quantity
492 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)N1CC(OCC1)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with MeOH/DCM
WASH
Type
WASH
Details
eluted with 2M NH3/MeOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CC(C1)N1CC(OCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 302 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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